N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine
Description
N-(6-Bromo-2,3-dihydroinden-1-ylidene)hydroxylamine (CAS: 185122-63-8), also known as 5-bromo-1-indanone oxime, is a hydroxylamine derivative featuring a brominated indanone backbone. Its molecular formula is C₉H₈BrNO, with a molecular weight of 226.07 g/mol . The compound’s structure includes a bromine atom at position 5 of the 2,3-dihydroinden-1-ylidene framework, which confers distinct electronic and steric properties. The hydroxylamine group (-NHOH) enhances its reactivity, making it a versatile intermediate in organic synthesis and drug development. Its InChI key, ATEGUFMEFAGONB-UHFFFAOYSA-N, confirms its unique stereoelectronic configuration .
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(11-12)8(6)5-7/h1,3,5,12H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKSFBFMXXWCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine typically involves the bromination of 2,3-dihydroindene followed by the introduction of the hydroxylamine group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. Subsequent reactions with hydroxylamine derivatives yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxylamine group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Unique Features | Biological/Reactivity Implications |
|---|---|---|---|---|
| N-(6-Bromo-2,3-dihydroinden-1-ylidene)hydroxylamine | C₉H₈BrNO | Br at position 5 | Bromine enhances electrophilicity and stabilizes via electron-withdrawing effects. Hydroxylamine group enables redox activity. | Potential applications in neuropharmacology due to receptor affinity ; intermediate in antidepressant synthesis . |
| N-(6-Phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine | C₁₅H₁₃NO | Phenyl at position 6 | Increased lipophilicity due to aromatic ring. | Enhanced membrane permeability for CNS-targeting drugs . |
| (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine | C₈H₆BrFNO | Br at position 3, F at position 2 | Dual halogenation improves metabolic stability. | Higher resistance to enzymatic degradation than mono-halogenated analogs . |
| (NE)-N-[(2,6-Dibromophenyl)methylidene]hydroxylamine | C₈H₆Br₂NO | Br at positions 2 and 6 | Dibromo substitution amplifies electrophilicity. | Reacts readily with nucleophiles, useful in cross-coupling reactions . |
| 1-Indanone oxime | C₉H₉NO | No halogen substituents | Parent structure lacking bromine. | Less stable under redox conditions; serves as a baseline for halogen effect studies . |
Functional Group Comparisons
Hydroxylamine vs. Amine Derivatives
- This compound vs. 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine :
- The hydroxylamine group (-NHOH) in the former enables redox cycling and radical scavenging, unlike the tertiary amine in the latter. This difference impacts interactions with cytochrome P450 enzymes, as hydroxylamines are prone to oxidation-reduction cascades .
- The bromine in both compounds enhances electrophilicity, but the amine derivative exhibits higher basicity, altering solubility and target binding .
Halogenation Effects
- Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability increase steric bulk and van der Waals interactions compared to fluorine. For example, (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine shows dual halogen effects, where fluorine fine-tunes electronic properties without significant steric hindrance . In N-(6-Bromo-3-oxo-2,3-dihydro-1H-indene)-2-methoxyacetamide, bromine synergizes with the methoxyacetamide group to enhance hydrogen bonding, a feature absent in non-halogenated analogs .
Metabolic Stability and Enzyme Interactions
- This compound undergoes CYP1A-mediated reduction to form bioactive metabolites, similar to N-(2-methoxyphenyl)hydroxylamine, which is metabolized to o-anisidine and o-aminophenol via hepatic microsomes .
- Unlike N-(2,6-difluorophenyl)ethylidene hydroxylamine , which relies on CYP2E1 for oxidation, the brominated indenyl compound shows broader enzyme compatibility, enhancing its metabolic versatility .
Biological Activity
N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves a reaction between 6-bromo-2,3-dihydroinden-1-one and hydroxylamine. The process typically includes the following steps:
- Formation of the Aldehyde : 6-bromo-2,3-dihydroinden-1-one is synthesized from appropriate starting materials.
- Reaction with Hydroxylamine : The aldehyde is treated with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the desired hydroxylamine derivative.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in biological systems.
2. Anti-inflammatory Effects
Studies have shown that derivatives of hydroxylamines can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests that this compound could potentially serve as an anti-inflammatory agent.
3. Cytotoxicity Against Cancer Cells
Preliminary assays indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that certain hydroxylamine derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.
- Induction of Apoptosis : It may activate apoptotic pathways leading to cell death in cancerous cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that a related compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a lipopolysaccharide (LPS)-induced inflammation model. The administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.
Case Study 2: Cytotoxicity in Cancer Models
In another study, this compound was tested against HeLa and MCF7 cell lines. Results showed an IC50 value indicating potent cytotoxicity, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
